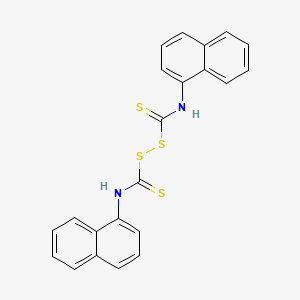
N,N'-Di(1-naphthyl)thiuram disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(1-naphthyl)thiuram disulfide: is a member of the thiuram disulfide family, which are organosulfur compounds characterized by the presence of a disulfide bond. These compounds are known for their versatility and are used in various industrial and scientific applications, including as vulcanization accelerators in the rubber industry and as fungicides in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1-naphthyl)thiuram disulfide typically involves the oxidation of the corresponding dithiocarbamate. The process generally includes two main steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form the disulfide bond.
Industrial Production Methods: In industrial settings, the synthesis can be optimized using microfluidic electrosynthesis. This method enhances the efficiency of the oxidation process and minimizes the generation of waste by-products. The use of microfluidic reactors allows for better control over reaction conditions, leading to higher yields and improved environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di(1-naphthyl)thiuram disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocarbamoyl chlorides.
Reduction: It can be reduced back to dithiocarbamates.
Substitution: It reacts with Grignard reagents to form esters of dithiocarbamic acid.
Common Reagents and Conditions:
Oxidation: Chlorine or hydrogen peroxide are commonly used oxidants.
Reduction: Triphenylphosphine or cyanide salts are used as reducing agents.
Substitution: Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Thiocarbamoyl chlorides.
Reduction: Dithiocarbamates.
Substitution: Esters of dithiocarbamic acid.
Scientific Research Applications
N,N’-Di(1-naphthyl)thiuram disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a free radical initiator in various polymerization reactions.
Biology: It has been studied for its potential use as a fungicide and animal repellent.
Medicine: Thiuram disulfides have been explored for their potential in treating chronic alcohol dependence.
Industry: They are widely used as vulcanization accelerators in the rubber industry
Mechanism of Action
The mechanism of action of N,N’-Di(1-naphthyl)thiuram disulfide involves the formation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization and oxidative addition. The compound’s molecular targets include enzymes and other proteins that interact with the free radicals, leading to the desired chemical transformations .
Comparison with Similar Compounds
Tetramethylthiuram disulfide (Thiram): Used as a fungicide.
Tetraethylthiuram disulfide (Disulfiram): Used to treat chronic alcoholism.
Bis-(N-phenyl piperazino) thiuram disulfide (PPTD): Used in rubber vulcanization.
Bis-(N-ethyl piperazino) thiuram disulfide (EPTD): Also used in rubber vulcanization
Uniqueness: N,N’-Di(1-naphthyl)thiuram disulfide is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other thiuram disulfides. Its naphthyl groups provide additional stability and potential for specific interactions in various applications .
Properties
CAS No. |
193746-93-9 |
|---|---|
Molecular Formula |
C22H16N2S4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
naphthalen-1-ylcarbamothioylsulfanyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C22H16N2S4/c25-21(23-19-13-5-9-15-7-1-3-11-17(15)19)27-28-22(26)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
InChI Key |
SPCUAUKDDWAGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)SSC(=S)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















